N-(furan-2-ylmethyl)-1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide
Description
N-(furan-2-ylmethyl)-1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-20-13-17(15-25(20)18-5-2-1-3-6-18)22(28)24-10-8-16(9-11-24)21(27)23-14-19-7-4-12-29-19/h1-7,12,16-17H,8-11,13-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVAHHDFWVQTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide likely involves multiple steps, including the formation of the piperidine ring, the attachment of the furan ring, and the incorporation of the pyrrolidinone moiety. Typical reaction conditions might include:
Formation of the Piperidine Ring: This could involve cyclization reactions using appropriate precursors.
Attachment of the Furan Ring: This might be achieved through nucleophilic substitution or coupling reactions.
Incorporation of the Pyrrolidinone Moiety: This step could involve amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide may undergo various chemical reactions, including:
Oxidation: The furan ring could be susceptible to oxidation under certain conditions.
Reduction: The carbonyl groups might be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could yield alcohol derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide would depend on its specific biological targets. Potential mechanisms could include:
Binding to Receptors: The compound might interact with specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide: shares structural similarities with other compounds containing furan, piperidine, and pyrrolidinone moieties.
Uniqueness
Structural Features: The unique combination of the furan ring, piperidine ring, and pyrrolidinone moiety might confer specific biological activities or chemical reactivity.
Biological Activity: If the compound exhibits unique biological activity, it could be of particular interest for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
